N'-Hydroxy-2,5-dimethoxybenzimidamide
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Overview
Description
N’-Hydroxy-2,5-dimethoxybenzimidamide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzimidazole, characterized by the presence of hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,5-dimethoxybenzimidamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as continuous chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2,5-dimethoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, ketones, aldehydes, and amines, depending on the specific reaction and conditions used .
Scientific Research Applications
N’-Hydroxy-2,5-dimethoxybenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2,5-dimethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
N-Hydroxybenzimidazole: Shares the hydroxy group but lacks the methoxy substituents.
2,5-Dimethoxybenzimidazole: Contains the methoxy groups but lacks the hydroxy group.
N-Hydroxyphthalimide: Another N-hydroxy compound with similar reactivity but different structural features.
Uniqueness: N’-Hydroxy-2,5-dimethoxybenzimidamide is unique due to the combination of hydroxy and methoxy groups on the benzimidazole core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N'-hydroxy-2,5-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
YUMNPGOKYSNXLI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C(=N/O)/N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=NO)N |
Origin of Product |
United States |
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